
1-(2-Chlorphenyl)-5-methyl-1H-1,2,3-triazol-4-carbonsäure
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid is a useful research compound. Its molecular formula is C10H8ClN3O2 and its molecular weight is 237.64 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(2-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antivirelle Anwendungen
1-(2-Chlorphenyl)-5-methyl-1H-1,2,3-triazol-4-carbonsäure: und seine Derivate haben sich in der antiviralen Therapie als vielversprechend erwiesen. Indolderivate, die eine ähnliche heterocyclische Struktur aufweisen, wurden als Inhibitoren von Influenza A und Coxsackie B4-Virus berichtet . Dies deutet darauf hin, dass unsere Verbindung von Interesse zu Derivaten synthetisiert werden könnte, die auf spezifische virale Krankheitserreger abzielen, wodurch sich neue Wege für die Entwicklung antiviraler Medikamente eröffnen.
Entzündungshemmende Eigenschaften
Die strukturelle Ähnlichkeit dieser Verbindung mit Indolderivaten, die für ihre entzündungshemmenden Eigenschaften bekannt sind, weist auf potenzielle Anwendungen bei der Reduzierung von Entzündungen hin. Durch die Modulation entzündungsfördernder Signalwege könnten diese Derivate zu neuen Behandlungen für chronisch-entzündliche Erkrankungen führen .
Antitumoraktivität
Verbindungen mit einem Triazolring, wie This compound, sind in der Krebsforschung von großem Interesse, da sie in der Lage sind, in verschiedene biologische Signalwege einzugreifen. Indolderivate wurden beispielsweise als Antikrebsmittel gefunden, was darauf hindeutet, dass unsere Verbindung ein wertvolles Gerüst für die Entwicklung neuer Antikrebsmittel sein könnte .
Antimikrobielle und Antimykotische Wirkungen
Der Indolkern, der strukturell mit unserer Verbindung verwandt ist, kommt in vielen synthetischen Arzneistoffmolekülen mit antimikrobiellen und antimykotischen Wirkungen vor. Dies impliziert, dass This compound verwendet werden könnte, um neue antimikrobielle Mittel zur Bekämpfung resistenter Bakterien- und Pilzstämme zu entwickeln .
Antimalaria- und Antileishmanien-Potenzial
Pyrazolhaltige Verbindungen, die strukturell mit Triazolen verwandt sind, haben potente antileishmanielle und antimalariawirksame Aktivitäten gezeigt. Dies deutet darauf hin, dass unsere Verbindung modifiziert werden könnte, um ihre Aktivität gegen Parasiten zu verbessern, die für Leishmaniose und Malaria verantwortlich sind, was eine neue Richtung für die Behandlung dieser Tropenkrankheiten eröffnet .
Wirkmechanismus
Target of Action
Similar compounds have been found to interact with multiple receptors, which can be helpful in developing new useful derivatives .
Mode of Action
It’s worth noting that similar compounds have been found to bind with high affinity to multiple receptors . This interaction can lead to a variety of changes within the cell, depending on the specific receptor and the downstream effects of its activation or inhibition.
Biochemical Pathways
Similar compounds have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound could affect a wide range of biochemical pathways, with downstream effects that could include the modulation of immune response, inhibition of cell proliferation, and disruption of viral replication, among others.
Pharmacokinetics
Similar compounds have been found to undergo oxidative metabolism, mainly by cytochrome p450 (cyp) 3a and cyp2b6 enzymes . These enzymes play a crucial role in drug metabolism and can significantly impact the bioavailability of a compound.
Result of Action
Similar compounds have been found to display potent antileishmanial and antimalarial activities . This suggests that the compound could have significant effects at the molecular and cellular levels, potentially inhibiting the growth of certain pathogens and affecting the host’s immune response.
Biochemische Analyse
Biochemical Properties
It is known that similar compounds can participate in reactions such as free radical bromination, nucleophilic substitution, and oxidation . These reactions suggest that 1-(2-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid could interact with enzymes, proteins, and other biomolecules in a similar manner .
Cellular Effects
Related indole derivatives have been shown to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that 1-(2-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid could potentially influence cell function in a similar manner.
Molecular Mechanism
The molecular mechanism of action of 1-(2-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid is not well established. It is known that similar compounds can undergo reactions at the benzylic position, which could involve interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that similar compounds can undergo reactions over time, suggesting that this compound could also exhibit temporal changes in its effects .
Dosage Effects in Animal Models
The effects of different dosages of 1-(2-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid in animal models are not well studied. Related compounds have shown varying effects at different dosages .
Metabolic Pathways
The metabolic pathways involving 1-(2-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid are not well characterized. Similar compounds are known to participate in various metabolic pathways, suggesting that this compound could also be involved in metabolic processes .
Transport and Distribution
Related compounds have been shown to be transported and distributed in various ways, suggesting that this compound could have similar properties .
Subcellular Localization
The subcellular localization of 1-(2-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid is not well known. Related compounds have been shown to localize in various subcellular compartments, suggesting that this compound could also have specific subcellular localizations .
Eigenschaften
IUPAC Name |
1-(2-chlorophenyl)-5-methyltriazole-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN3O2/c1-6-9(10(15)16)12-13-14(6)8-5-3-2-4-7(8)11/h2-5H,1H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFEXQNUUUHXDEE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC=CC=C2Cl)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30356941 |
Source


|
| Record name | 1-(2-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30356941 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.64 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99074-45-0 |
Source


|
| Record name | 1-(2-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30356941 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid](/img/structure/B184899.png)

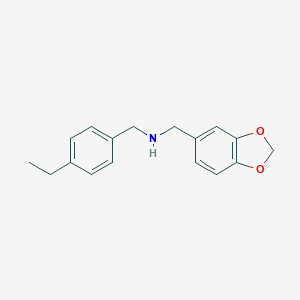
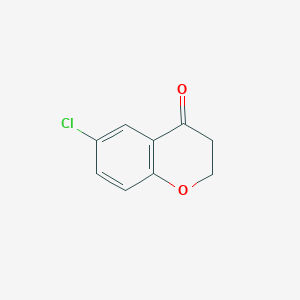
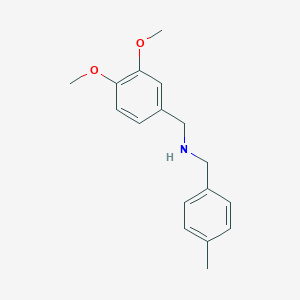
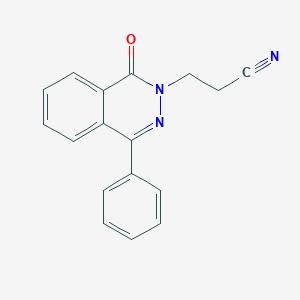
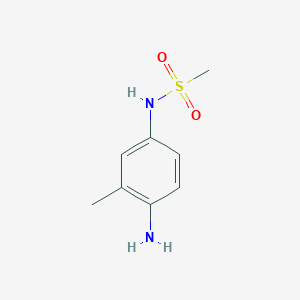
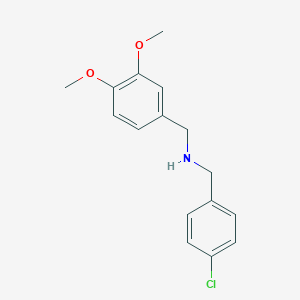
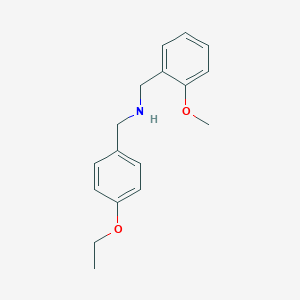

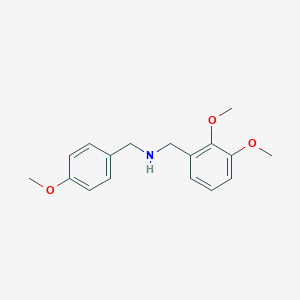
![5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylic acid](/img/structure/B184917.png)


